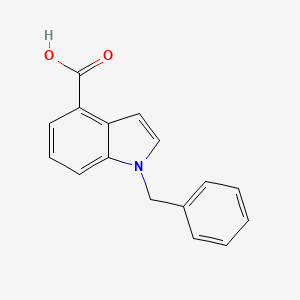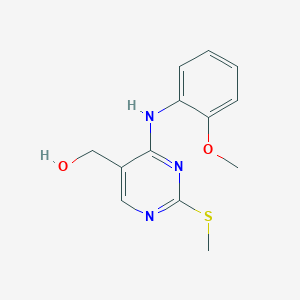
1-Benzyl-1H-indole-4-carboxylic acid
Übersicht
Beschreibung
1-Benzyl-1H-indole-4-carboxylic acid is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of indole with benzyl chloride in the presence of a strong base such as potassium hydroxide (KOH). The reaction typically proceeds under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of indole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as 1-Benzyl-1H-indole-4-alcohol.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-indole-4-carboxylic acid has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. These compounds are studied for their potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development. Its biological activities make it a candidate for the development of new pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable compound in industrial applications.
Wirkmechanismus
The mechanism by which 1-Benzyl-1H-indole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Molecular Targets and Pathways:
Receptors: The compound may bind to receptors involved in various signaling pathways, leading to changes in cellular functions.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic processes and cellular activities.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-indole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-Benzyl-1H-indole-2-carboxylic acid: This compound differs in the position of the carboxylic acid group, leading to different chemical and biological properties.
1-Benzyl-1H-indole-3-carboxylic acid: Another positional isomer with distinct reactivity and biological activity.
1-Benzyl-1H-indole-5-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position, resulting in unique properties.
These compounds are studied for their varying effects and applications in different fields.
Eigenschaften
IUPAC Name |
1-benzylindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXSTRTULSOSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651893 | |
| Record name | 1-Benzyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860360-11-8 | |
| Record name | 1-Benzyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine](/img/structure/B1497506.png)

